Product packaging for Rhenium-186(Cat. No.:CAS No. 14998-63-1)

Rhenium-186

货号: B1221839
CAS 编号: 14998-63-1
分子量: 185.954989 g/mol
InChI 键: WUAPFZMCVAUBPE-IGMARMGPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Rhenium-186 (¹⁸⁶Re) is a reactor-produced radionuclide with a physical half-life of 3.7 days . It decays by emitting a beta particle with a mean energy of 0.349 MeV, suitable for therapeutic applications, and a gamma photon of 137 keV, which allows for simultaneous SPECT imaging and dosimetry studies . This combination of emissions makes ¹⁸⁶Re a valuable theranostic agent in pre-clinical research . A primary, well-established research application of this compound is in the field of metastatic bone pain palliation. When complexed with hydroxyethylidene diphosphonate (HEDP), the resulting compound selectively targets bone, providing a model for studying localized radionuclide therapy . Researchers are also exploring innovative delivery systems for ¹⁸⁶Re. A significant area of investigation involves encapsulating chelated-¹⁸⁶Re within nanoliposomes (such as in this compound Obisbemeda) for direct convection-enhanced delivery (CED) into tumors, a technique being evaluated in preclinical and early clinical trials for recurrent glioma . The isotope's chemistry is similar to that of Technetium-99m, enabling the development of therapeutic analogs to established diagnostic radiopharmaceuticals . This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic human use. All handling and experiments must be conducted by trained professionals in appropriately licensed facilities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Re B1221839 Rhenium-186 CAS No. 14998-63-1

属性

CAS 编号

14998-63-1

分子式

Re

分子量

185.954989 g/mol

IUPAC 名称

rhenium-186

InChI

InChI=1S/Re/i1+0

InChI 键

WUAPFZMCVAUBPE-IGMARMGPSA-N

SMILES

[Re]

手性 SMILES

[186Re]

规范 SMILES

[Re]

同义词

186Re radioisotope
Re-186 radioisotope
Rhenium-186

产品来源

United States

Radionuclide Production Methodologies for Rhenium 186

Reactor-Based Production Routes for Rhenium-186

The primary reactor-based method for producing ¹⁸⁶Re involves the neutron activation of rhenium isotopes.

Neutron Activation of Rhenium-185 Targets

The most common reactor-based route to ¹⁸⁶Re is the direct neutron capture reaction on Rhenium-185 (¹⁸⁵Re):

¹⁸⁵Re(n, γ)¹⁸⁶Re

This reaction utilizes thermal or epithermal neutrons to activate ¹⁸⁵Re isotopes.govnih.govnih.govnih.govunife.itresearchgate.netafit.eduaps.org. Rhenium-185 is a stable isotope of rhenium, with natural rhenium containing approximately 37.4% ¹⁸⁵Re and 62.6% ¹⁸⁷Re buyisotope.combuyisotope.com. The neutron capture cross-section for ¹⁸⁵Re is notably high, around 112 barns for thermal neutrons researchgate.netafit.eduaps.orgmdpi.com, making it an efficient target for reactor production. Irradiation of enriched ¹⁸⁵Re targets can further enhance production yields isotopes.govmdpi.com. This method is capable of producing large quantities of ¹⁸⁶Re due to the favorable cross-section mdpi.com.

Considerations for Specific Activity in Reactor Production

A significant characteristic of reactor-produced ¹⁸⁶Re via the (n, γ) reaction is its relatively low specific activity. This is primarily due to the presence of stable rhenium isotopes in the target material and the inherent nature of neutron activation, which often results in "carrier-added" products nih.govresearchgate.netmdpi.comosti.gov. Routinely, ¹⁸⁶Re produced in reactors achieves specific activities in the range of 3–4 Ci/mg of rhenium nih.gov. While this low specific activity is suitable for applications involving phosphonates or particles, it limits its utility for labeling biomolecules like peptides or antibodies, which require higher specific activities for optimal targeting nih.govresearchgate.netosti.gov. Despite this limitation, the high neutron capture cross-section allows for substantial production volumes mdpi.com. Techniques like the Szilard-Chalmers reaction or specific chemical separation methods can potentially enhance the specific activity of reactor-produced ¹⁸⁶Re mdpi.comgoogle.com.

Accelerator-Based Production Routes for this compound

Accelerator-based methods offer the advantage of producing ¹⁸⁶Re with higher specific activities and often in a "no-carrier-added" (NCA) form, by using target materials different from rhenium itself.

Proton-Induced Reactions on Tungsten-186 (B77642) Targets

Proton bombardment of Tungsten-186 (¹⁸⁶W) targets is a well-established accelerator-based production route for ¹⁸⁶Re. The primary relevant reaction is:

¹⁸⁶W(p, n)¹⁸⁶Re

This reaction typically requires proton energies around 18 MeV for optimal production with good radionuclidic purity nih.govqucosa.deresearchgate.net. The threshold energy for this reaction is approximately 8 MeV researchgate.net. Targets can be natural tungsten or, preferably, isotopically enriched ¹⁸⁶W to maximize yields and minimize impurities nih.govriken.jpresearchgate.netqucosa.de. Tungsten trioxide (WO₃) and tungsten carbide (WC) are common target materials riken.jpresearchgate.netnih.gov.

Accelerator production via this route offers significantly higher specific activities compared to reactor production, often yielding NCA ¹⁸⁶Re nih.govriken.jpresearchgate.netmdpi.comqucosa.de. For example, a batch yield of 1.38 ± 0.09 MBq/μAh has been reported using ¹⁸⁶WO₃ targets with a 40 MeV proton beam researchgate.net. The theoretical specific activity can reach up to 34,600 Ci/mmol Re qucosa.de. However, this method can lead to the co-production of other rhenium isotopes and tungsten isotopes, depending on the proton energy and target enrichment researchgate.net.

Deuteron-Induced Reactions on Tungsten-186 Targets

Deuteron (B1233211) bombardment of ¹⁸⁶W targets is another effective accelerator-based method for producing ¹⁸⁶Re. The key reaction is:

¹⁸⁶W(d, 2n)¹⁸⁶Re

This reaction is favored by deuteron energies typically in the range of 17-20 MeV nih.govresearchgate.netnih.govfrontiersin.org. Deuteron-induced reactions generally exhibit higher cross-sections and lower levels of co-produced isotopic impurities compared to proton-induced reactions nih.govresearchgate.net. For instance, at 20 MeV, the ¹⁸⁶W(d, 2n)¹⁸⁶Re reaction can yield approximately four times more ¹⁸⁶Re than the ¹⁸⁶W(p, n)¹⁸⁶Re reaction at 18 MeV nih.gov. Studies have reported yields of 11 MBq/μA·h using a 12.8 MeV deuteron beam on an enriched ¹⁸⁶W target researchgate.net. This method also allows for the production of NCA ¹⁸⁶Re and offers advantages in terms of yield and purity nih.govfrontiersin.org. Tungsten metal targets are generally preferred over WO₃ due to better stability under irradiation nih.gov.

Osmium-Targeted Reactions for this compound Synthesis

Charged particle-induced reactions on osmium isotopes can also be employed for ¹⁸⁶Re synthesis, although these methods are less common than those using tungsten targets. Relevant reactions include:

¹⁸⁹Os(p, α)¹⁸⁶Re

¹⁹²Os(p, α3n)¹⁸⁶Re

The ¹⁹²Os(p, α3n)¹⁸⁶Re reaction, for example, has a maximum cross-section of approximately 82.4 mb at 23.9 MeV proton energy researchgate.net. These reactions require isotopically enriched osmium targets nih.govqucosa.deresearchgate.net. While these routes can produce NCA ¹⁸⁶Re, they often result in the co-production of iridium isotopes, necessitating efficient chemical separation processes qucosa.deosti.gov.

Data Tables

To summarize the production methodologies, the following tables highlight key parameters:

Table 1: Reactor-Based Production of this compound

ParameterValue/DescriptionSource(s)
Reaction ¹⁸⁵Re(n, γ)¹⁸⁶Re isotopes.govnih.govnih.govnih.govunife.itresearchgate.netafit.eduaps.org
Target Isotope Rhenium-185 (¹⁸⁵Re) isotopes.govnih.govresearchgate.netafit.eduaps.orgmdpi.com
Projectile/Radiation Thermal/Epithermal Neutrons isotopes.govnih.govresearchgate.netafit.eduaps.orgmdpi.com
Cross-Section ~112 barns (thermal neutrons) researchgate.netafit.eduaps.orgmdpi.com
Typical Specific Activity Low (3-4 Ci/mg) due to carrier presence nih.govresearchgate.netmdpi.comosti.gov
Advantages High production volume due to large cross-section, widespread reactor availability. mdpi.com
Disadvantages Low specific activity limits use for certain radiopharmaceuticals. nih.govresearchgate.netmdpi.comosti.gov

Table 2: Accelerator-Based Production of this compound via Tungsten Targets

Parameter¹⁸⁶W(p, n)¹⁸⁶Re¹⁸⁶W(d, 2n)¹⁸⁶ReSource(s)
Target Isotope Tungsten-186 (¹⁸⁶W)Tungsten-186 (¹⁸⁶W) nih.govriken.jpresearchgate.netqucosa.deresearchgate.netnih.govfrontiersin.orgresearchgate.netosti.gov
Projectile Protons (p)Deuterons (d) nih.govriken.jpresearchgate.netqucosa.deresearchgate.netnih.govfrontiersin.orgresearchgate.netosti.gov
Energy Range ~8 MeV (threshold) to 50 MeV; ~18 MeV recommended for purity.~3.6 MeV (threshold) to ~20 MeV. nih.govqucosa.deresearchgate.netresearchgate.net
Typical Yield ~1.38 MBq/μAh (40 MeV, WO₃ target) researchgate.net; ~93.64 kBq/µAh (50 MeV) researchgate.net~11 MBq/μA·h (12.8 MeV, enriched W) researchgate.net; ~16.8 MBq/μA·h (3.5–17.6 MeV) frontiersin.org nih.govresearchgate.netresearchgate.netresearchgate.netfrontiersin.org
Specific Activity High; No-Carrier-Added (NCA) achievable.High; NCA achievable; Higher yields than (p,n) reaction. nih.govriken.jpresearchgate.netmdpi.comqucosa.denih.gov
Advantages High specific activity, NCA production possible, chemical separation from target.Higher cross-sections and yields than protons, lower impurities. nih.govmdpi.comnih.govfrontiersin.orgresearchgate.net
Disadvantages Potential for other Re/W impurities; target preparation can be complex.Requires specific accelerators; WO₃ targets can be unstable. nih.govresearchgate.net

Table 3: Accelerator-Based Production of this compound via Osmium Targets

Parameter¹⁸⁹Os(p, α)¹⁸⁶Re¹⁹²Os(p, α3n)¹⁸⁶ReSource(s)
Target Isotope Osmium-189 (¹⁸⁹Os)Osmium-192 (¹⁹²Os) nih.govqucosa.deresearchgate.net
Projectile Protons (p)Protons (p) nih.govqucosa.deresearchgate.net
Energy Range Not explicitly detailed, but within accelerator range.~20-30 MeV; max cross-section ~82.4 mb at 23.9 MeV. qucosa.deresearchgate.net
Specific Activity High; NCA achievable.High; NCA achievable. nih.govqucosa.deresearchgate.net
Advantages NCA production possible, chemical separation from target.NCA production possible, chemical separation from target. nih.govqucosa.deresearchgate.net
Disadvantages Co-production of iridium isotopes; requires enriched Os targets.Co-production of iridium isotopes; requires enriched Os targets. qucosa.deosti.gov

Radiochemistry and Complexation of Rhenium 186

Fundamental Coordination Chemistry of Rhenium Relevant to Rhenium-186

Rhenium, a transition metal in Group 7 of the periodic table, can exist in multiple oxidation states, from -1 to +7. ajrconline.org This versatility allows for a rich coordination chemistry but also presents challenges in stabilizing a specific oxidation state for radiopharmaceutical applications. For the development of stable ¹⁸⁶Re complexes, the +1 and +5 oxidation states have received the most attention. researchgate.net

The stability of ¹⁸⁶Re complexes is highly dependent on the oxidation state of the rhenium atom and the nature of the coordinating ligands. The most common starting material for the preparation of ¹⁸⁶Re radiopharmaceuticals is the perrhenate (B82622) ion ([¹⁸⁶Re]ReO₄⁻), in which rhenium is in the +7 oxidation state. nih.gov To form stable complexes, the perrhenate is typically reduced to a lower oxidation state, most commonly Re(V) or Re(I). akjournals.com

The Re(V) oxidation state is often stabilized in the form of the oxorhenium(V) core, [ReO]³⁺. nih.gov This core requires ligands with strong σ-donating and some π-donating capabilities to achieve a stable complex. nih.gov Ligands containing donor atoms such as nitrogen and sulfur are particularly effective in stabilizing the Re(V) state. unm.edu The coordination geometry around the Re(V) center is typically square pyramidal or octahedral.

The Re(I) oxidation state is often stabilized by strong π-acceptor ligands, such as carbon monoxide (CO). ajrconline.org The resulting tricarbonyl core, [¹⁸⁶Re(CO)₃]⁺, is a robust and kinetically inert species that can be complexed with a variety of chelators. mdpi.com This core typically coordinates to three additional donor atoms from a chelating ligand to complete a stable octahedral geometry. mdpi.com

Common Oxidation States of Rhenium for Radiopharmaceutical Applications and Their Ligand Preferences
Oxidation StateCommon CoreRequired Ligand CharacteristicsTypical Donor Atoms
+5Oxorhenium(V) ([ReO]³⁺)Strong σ-donors, some π-donationN, S
+1Tricarbonyl Rhenium(I) ([Re(CO)₃]⁺)Strong π-acceptorsCO, N, O

Rhenium and technetium are in the same group of the periodic table, and as a result, their chemistries share many similarities. iucr.orgbioline.org.br This has led to the development of ¹⁸⁶Re radiopharmaceuticals based on the well-established chemistry of the diagnostic radionuclide technetium-99m (⁹⁹ᵐTc). scispace.com Both elements can form stable oxo-cores in the +5 oxidation state and tricarbonyl cores in the +1 oxidation state. mdpi.comacs.org This chemical similarity allows for the concept of a "matched pair" of radionuclides, where a ⁹⁹ᵐTc-based agent can be used for diagnostic imaging and its ¹⁸⁶Re analogue for therapy. mdpi.com

However, there are also significant differences in the coordination chemistry of rhenium and technetium that must be considered. osti.gov Rhenium has a greater tendency to form stable complexes in higher oxidation states compared to technetium. osti.gov This means that reduced ¹⁸⁶Re complexes are more susceptible to re-oxidation to perrhenate than their ⁹⁹ᵐTc counterparts. osti.gov Furthermore, reduced rhenium complexes are generally more substitution-inert than analogous technetium complexes. osti.gov Another key difference arises from the practical aspects of their production. ⁹⁹ᵐTc radiopharmaceuticals are typically prepared at the "no carrier added" level, with concentrations in the range of 10⁻⁸ to 10⁻⁶ M. nih.gov In contrast, ¹⁸⁶Re radiopharmaceuticals often contain a significant amount of non-radioactive rhenium carrier, resulting in concentrations around 10⁻³ M. nih.gov This difference in concentration can influence the formation of chemical species and potentially affect the in vivo biodistribution. nih.gov

Development of Chelating Agents for this compound Radiolabeling

The development of effective chelating agents is crucial for the successful application of ¹⁸⁶Re in nuclear medicine. These chelators must form stable complexes with ¹⁸⁶Re under mild conditions and be amenable to conjugation with biomolecules for targeted delivery.

Bifunctional chelators (BFCs) are molecules that possess two distinct functionalities: a strong metal-binding moiety to coordinate the radionuclide and a reactive functional group for covalent attachment to a targeting vector, such as a peptide or antibody. researchgate.netrsc.org The use of BFCs allows for the radiolabeling of a wide range of biomolecules with ¹⁸⁶Re. nih.gov The design of BFCs for ¹⁸⁶Re must take into account the preferred coordination chemistry of the chosen rhenium core. For example, BFCs designed to chelate the [¹⁸⁶ReO]³⁺ core often incorporate NₓS₄₋ₓ donor sets. nih.gov

Ligand systems containing a combination of nitrogen and sulfur donor atoms have been extensively studied for their ability to stabilize the Re(V) oxidation state. nih.gov These N-S type ligands, such as N3S (three nitrogen atoms and one sulfur atom) and N2S2 (two nitrogen and two sulfur atoms), can effectively coordinate to the [ReO]³⁺ core. unm.edu The strong σ-donating properties of the thiolate and amino/amido groups contribute to the stability of the resulting complexes. nih.gov An example of an N3S-based BFC is MAG3 (mercaptoacetyltriglycine), which has been investigated for labeling with ¹⁸⁶Re. nih.govbioline.org.br

The macrocyclic ligand 1,4,7-triazacyclononane (B1209588) (TACN) and its derivatives have emerged as highly effective chelators for the [¹⁸⁶Re(CO)₃]⁺ core. nih.govx-mol.comacs.org TACN provides three nitrogen donor atoms that coordinate to the facial positions of the rhenium's octahedral coordination sphere, leaving the other three positions occupied by the carbonyl ligands. nih.govx-mol.comacs.org Functionalized TACN-based chelators, such as NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) and NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid), incorporate carboxylic acid pendant arms that can be used for conjugation to biomolecules. nih.govx-mol.comacs.org These chelators have demonstrated the ability to form highly stable complexes with the [¹⁸⁶Re(CO)₃]⁺ core, making them promising candidates for the development of ¹⁸⁶Re-based radiopharmaceuticals. acs.orgresearchgate.net Studies have shown that the pendant arms of the TACN chelator play a crucial role in the efficiency of radiolabeling. acs.orgacs.org

Examples of Chelating Systems for this compound
Chelator TypeTarget Rhenium CoreKey FeaturesExample Ligands
Bifunctional Chelators (BFCs)[¹⁸⁶ReO]³⁺ or [¹⁸⁶Re(CO)₃]⁺Contains both a metal-chelating unit and a reactive group for conjugation.HYNIC, p-SCN-Bn-Df
N-S Type Ligands[¹⁸⁶ReO]³⁺Utilizes nitrogen and sulfur donor atoms to stabilize Re(V).MAG3, DMSA
TACN-Based Chelators[¹⁸⁶Re(CO)₃]⁺Macrocyclic structure providing high stability for the Re(I) tricarbonyl core.NOTA, NODAGA

Radiolabeling Strategies for this compound Biomolecules

The attachment of this compound to biologically active molecules, or biomolecules, is a critical step in the development of targeted radiopharmaceuticals. The strategies employed for this labeling process can be broadly categorized as direct and indirect methods.

Direct Labeling: This approach involves the direct interaction of the this compound radionuclide with the biomolecule itself. ingentaconnect.com For proteins like monoclonal antibodies, this often entails the reduction of intrinsic disulfide bonds within the protein structure. ingentaconnect.comnih.gov This process creates available sulfhydryl groups that can then act as chelation sites, binding the reduced this compound. The primary advantage of direct labeling is its simplicity, requiring fewer steps and often proceeding at room temperature. nih.gov However, a significant drawback is the lack of site-specificity, which can potentially impact the biological activity of the biomolecule. nih.gov Furthermore, the resulting radiolabeled complexes may exhibit lower stability compared to those formed via indirect methods. nih.gov

Indirect Labeling: In contrast, indirect labeling utilizes a bifunctional chelating agent (BCA). ingentaconnect.com One part of the BCA strongly binds to the this compound, while the other part is covalently attached to the biomolecule. This method is more versatile and can be applied to a wider range of biomolecules, including antibodies, peptides, and other oligomers. ingentaconnect.com A key advantage of indirect labeling is the potential for site-specific attachment of the chelator to the biomolecule, which can help preserve its biological function. nih.gov This method generally yields more stable radiocomplexes. nih.gov The process can be more complex, involving multiple reaction steps. nih.gov

An example of indirect labeling involves the use of a mercaptoacetylglycylglycylglycine (MAG3) chelator conjugated to a bisphosphonate. nih.gov This complex, when labeled with this compound, has shown high radiochemical purity and stability. nih.gov Another approach in indirect labeling is the "pre-labeling" technique, where the chelator is first labeled with this compound and then conjugated to the biomolecule. nih.gov

Labeling Method Description Advantages Disadvantages
Direct This compound binds directly to the biomolecule, often by reducing disulfide bonds in proteins. ingentaconnect.comnih.govSimpler procedure, fewer reaction steps, can often be done at room temperature. nih.govNot site-specific, may result in less stable complexes. nih.gov
Indirect A bifunctional chelating agent (BCA) is used to link this compound to the biomolecule. ingentaconnect.comSite-specific labeling is possible, generally forms more stable complexes, versatile for various biomolecules. ingentaconnect.comnih.govMore complex procedure with multiple steps. nih.gov

The efficiency of the radiolabeling process, measured by the radiochemical yield, and the purity of the final product are influenced by several critical factors.

pH: The pH of the reaction mixture is a crucial parameter. For instance, in the labeling of cefixime (B193813) with this compound, a pH of 5.5 was found to be optimal for achieving a high radiochemical yield. ekb.eg Similarly, the formation of the this compound(V)-DMS complex was successfully achieved at an alkaline pH. nih.gov Traditional methods often used low pH, which can lead to the denaturation of acid-sensitive proteins. osti.govnih.gov

Concentration of Reactants: The amounts of the biomolecule, the reducing agent (commonly stannous chloride), and the this compound itself play a significant role. ekb.egnih.gov Studies have shown that increasing the amount of the molecule to be labeled can increase the radiochemical yield up to a certain point. ekb.eg The concentration of the stannous ion has an inverse relationship with the carrier rhenium concentration, affecting the labeling of dimercaptosuccinic acid (DMS). nih.gov

Reaction Time and Temperature: The duration of the reaction and the temperature at which it is carried out are also important. For this compound-Cefixime, a 30-minute reaction time at room temperature was sufficient to achieve a high yield. ekb.eg

Reducing Agent: A reducing agent is necessary to reduce the perrhenate ion ([ReO4]−) to a lower oxidation state that can be complexed by the chelator. mdpi.comosti.govnih.gov Stannous chloride is a commonly used reducing agent. nih.govekb.eg The concentration of the reducing agent must be carefully controlled, as excessive amounts can lead to the formation of insoluble colloids, which reduces the radiochemical yield. ekb.eg

Carrier Rhenium: The presence of non-radioactive ("cold") rhenium, known as a carrier, can significantly impact the radiolabeling process. nih.gov this compound produced in a reactor often contains a carrier, which can make radiolabeling more challenging compared to the carrier-free Rhenium-188 obtained from a generator. mdpi.comnih.gov The carrier effect supports the polymeric nature of some rhenium complexes, such as with DMS. nih.gov

Factor Influence on Radiolabeling Example
pH Affects the stability of the biomolecule and the kinetics of the labeling reaction.Optimal pH of 5.5 for 186Re-Cefixime labeling. ekb.eg
Reactant Concentration The ratio of biomolecule, reducing agent, and radionuclide impacts yield.Increasing cefixime amount from 0.5 to 5 mg increased the radiochemical yield of 186Re-cefixime. ekb.eg
Reaction Time Determines the completeness of the labeling reaction.30 minutes at room temperature for 186Re-Cefixime. ekb.eg
Temperature Influences reaction rate and stability of reactants.Room temperature is often preferred to avoid degradation of biomolecules. ekb.eg
Reducing Agent Reduces perrhenate to a reactive state; excess can cause colloid formation.Stannous chloride is commonly used. nih.govekb.eg
Carrier Rhenium The presence of non-radioactive rhenium can affect reaction kinetics.The carrier effect was noted in the labeling of DMS with 186Re. nih.gov

The stability of the this compound complex is paramount for its successful application. An unstable complex can release the radionuclide in vivo, leading to non-target radiation exposure and reduced therapeutic efficacy.

The chemical form of the complex plays a significant role in its stability. For example, this compound colloidal sulfide (B99878) particles are sized to ensure slow clearance from the joint space in radiosynovectomy, thereby remaining localized. openmedscience.com

The choice of the chelating agent is a primary determinant of stability. A study comparing this compound-MAG3-HBP with this compound-HEDP found that the MAG3-based complex showed no measurable decomposition over 24 hours in a phosphate (B84403) buffer, whereas only about 30% of the HEDP complex remained intact under the same conditions. nih.gov This highlights the superior stability imparted by the MAG3 chelator in this specific application.

The stability of a radiolabeled compound can also be influenced by storage conditions. For instance, the Rhenium-oxo-gluconate complex, a precursor for other this compound radiopharmaceuticals, showed a decrease in radiochemical purity of 10% within 3 hours at room temperature and 30% within 1 hour at an elevated temperature, indicating its low stability. neliti.com In contrast, by optimizing reaction and storage conditions, a stable this compound-HEDP complex could be synthesized that maintained its radiochemical purity for over four days. researchgate.net

In vivo stability is also a critical consideration. The lower in vivo stability of some Rhenium-188 radiopharmaceuticals has been noted as a potential drawback. chimia.ch The development of new chelating systems is an active area of research to improve the in vivo stability of rhenium-based radiopharmaceuticals.

Preclinical Radiopharmaceutical Development and Evaluation of Rhenium 186 Compounds

Design and Formulation of Rhenium-186 Delivery Systems

The development of effective radiopharmaceuticals involves careful design and formulation of delivery systems that ensure the radionuclide reaches the target site with high specificity and retention, while minimizing uptake in non-target organs.

Nanoliposomal Encapsulation of this compound

Nanoliposomes offer a versatile platform for encapsulating radionuclides, providing enhanced stability, controlled release, and improved biodistribution characteristics.

Encapsulation Mechanisms (e.g., BMEDA-chelated systems)

The encapsulation of 186Re into nanoliposomes often involves chelating agents that bind the radionuclide, forming a lipophilic complex that can traverse the liposomal membrane. N,N-bis(2-mercaptoethyl)-N′,N′-diethylethylenediamine (BMEDA) is a commonly used chelator. BMEDA, with its nitrogen and sulfur donor atoms, forms a stable, lipophilic complex with 186Re. This complex can then be loaded into pre-formed liposomes, often through a remote-loading method that exploits pH gradients. Once inside the liposome, the complex becomes trapped, ensuring high radiochemical purity and in vivo stability nih.govmdpi.comresearchgate.netcancernetwork.com. Preclinical studies have demonstrated high labeling efficiencies, often exceeding 95%, for 186Re-BMEDA complexes mdpi.com. The encapsulation process aims to create a stable radiolabeled nanoliposome (RNL) that can be delivered locally or regionally to target tissues onclive.com.

Liposome Design for Enhanced Retention and Distribution

Liposome characteristics such as size, lipid composition, and surface modifications are critical for optimizing delivery. Liposomes in the 80-130 nm diameter range have been investigated for their ability to enhance the spread and retention of therapeutic agents within tumors, particularly in brain cancer models when delivered via convection-enhanced delivery (CED) onclive.comunife.itnih.gov. PEGylation of liposomes can influence their circulation time and biodistribution. Preclinical studies have shown that nanoliposomal formulations of 186Re exhibit significantly better retention within tumors compared to simpler chelated systems like 186Re-BMEDA alone, with tumor retention rates reported as high as 39.7% at 20 hours post-administration, compared to 0.7% for 186Re-BMEDA nih.gov. This enhanced retention contributes to a higher radiation absorbed dose delivered to the tumor, leading to improved therapeutic outcomes in preclinical models nih.govnih.gov.

Colloidal Formulations (e.g., this compound Colloidal Sulfide)

Colloidal suspensions, such as this compound colloidal sulfide (B99878), have been explored for applications like radiosynovectomy and palliative treatment of bone metastases. The preparation of 186Re colloidal sulfide typically involves reacting potassium perrhenate (B82622) (KReO₄) with sodium thiosulfate (B1220275) (Na₂S₂O₃) in an acidic solution, followed by heating to form the black colloidal suspension iaea.org. Preclinical studies have investigated the biodistribution and efficacy of these colloids. For instance, 186Re-sulfide has been evaluated for radiosynovectomy, a treatment for inflammatory joint diseases, where it is administered intra-articularly to deliver localized radiation nih.govviamedica.plresearchgate.net.

Ligand-Targeted Systems

Targeted delivery systems utilize ligands that specifically bind to molecules or receptors overexpressed on cancer cells or in specific tissues, thereby concentrating the radionuclide at the disease site.

Diphosphonates: Diphosphonates, such as hydroxyethylidene diphosphonate (HEDP), have a strong affinity for bone mineral, particularly in areas of increased osteoblastic activity associated with bone metastases. 186Re-labeled diphosphonates, such as 186Re-HEDP, have been developed for the palliation of pain from bone metastases rsna.orgopenmedscience.com. Preclinical and early clinical studies demonstrated that 186Re-HEDP localizes effectively in metastatic bone lesions, similar to diagnostic bone-scanning agents, allowing for targeted delivery of therapeutic radiation doses to these sites while limiting systemic toxicity rsna.orgopenmedscience.com. The presence of a carrier in the preparation of 186Re-HEDP is noted to influence its biodistribution, contributing to its bone-seeking properties nih.gov.

Monoclonal Antibodies: Monoclonal antibodies (mAbs) can be engineered to target specific tumor-associated antigens, enabling highly specific delivery of radionuclides for radioimmunotherapy (RIT). Preclinical studies have explored labeling mAbs with 186Re using chelating agents like mercaptoacetyltriglycine (MAG3) nih.govnih.govsnmjournals.orgsnmjournals.org. For example, the antibody A7, targeting a glycoprotein (B1211001) in human colon cancer, was labeled with 186Re-MAG3, achieving a tumor uptake of 31.0% of the injected dose per gram at 24 hours post-injection in tumor-bearing mice nih.gov. The number of chelated groups per antibody molecule can influence biodistribution; studies indicated that a high Re:MAb molar ratio (higher than 8) could lead to rapid blood clearance and increased uptake in the liver and intestines nih.gov. Another example is the humanized antibody BIWA-4, which targets CD44v6 and was previously investigated in phase I trials with 186Re for head and neck squamous cell carcinoma aacrjournals.org. Preclinical evaluations of 186Re-labeled mAbs have shown promising tumor targeting and retention, though challenges such as radiolysis of the labeled antibody need to be managed, often by using radioprotectants like ascorbic acid nih.gov.

Peptides: Peptide receptor radionuclide therapy (PRRT) utilizes peptides that bind to specific receptors overexpressed on tumor cells. While much of the current PRRT literature focuses on isotopes like 177Lu or 90Y, 186Re has also been explored. For instance, research has investigated 186Re-labeled octreotide (B344500) analogues for targeting somatostatin (B550006) receptors on neuroendocrine tumors umsystem.edunih.gov. Preclinical studies have focused on developing stable peptide-metal complexes and evaluating their binding affinity and in vivo behavior. For example, studies on 99mTc/186Re-labeled peptides targeting the gastrin-releasing peptide receptor (GRPR) showed good tumor uptake and rapid renal clearance, indicating favorable pharmacokinetics for potential theranostic applications nih.gov.

Preclinical Biodistribution and Pharmacokinetic Research

Preclinical studies are crucial for understanding how 186Re-labeled compounds distribute within the body, their retention at target sites, and their clearance from non-target organs. This data informs the design of clinical trials and helps predict therapeutic outcomes.

Nanoliposomal Formulations: Preclinical evaluations of 186Re-labeled nanoliposomes (186RNL) have demonstrated significant improvements in tumor retention and distribution compared to simpler 186Re complexes. In a glioma rat model, 186RNL showed excellent retention, with 39.7% of the administered activity remaining in the tumor at 20 hours post-injection, significantly higher than 186Re-BMEDA (0.7%) nih.gov. When administered via convection-enhanced delivery (CED) in a U87 glioma rat model, 186RNL remained confined to the injection site for over 96 hours, with doses up to 1850 Gy administered without evidence of toxicity onclive.com. Further studies indicated that 186RNL could achieve high absorbed doses within the tumor, leading to significant tumor regression and improved survival in preclinical models nih.govnih.gov. For example, in an aggressive U251 tumor model, 83% of rats receiving a single mean radiation dose of 1700 Gy survived for over 130 days nih.gov.

Ligand-Targeted Systems:

Diphosphonates: Preclinical biodistribution studies of 186Re-HEDP in tumor-bearing mice showed preferential uptake in bone lesions. While specific percentage uptake data in various organs is often presented in clinical studies for dosimetry, preclinical animal models confirm the bone-seeking nature of these compounds rsna.orgopenmedscience.com. The presence of a carrier in the preparation of 186Re-HEDP is known to influence its bone fixation and biodistribution, leading to a mixture of polymeric species that contribute to its localization in bone tissue nih.gov.

Monoclonal Antibodies: Biodistribution studies of 186Re-labeled monoclonal antibodies have provided insights into their targeting capabilities. For instance, 186Re-MAG3-A7 demonstrated a tumor uptake of 31.0% ID/g at 24 hours post-injection in colon cancer xenografts nih.gov. Another study comparing 131I-, 186Re-, 90Y-, and 177Lu-labeled antibody MN-14 showed that 186Re-MN-14 achieved a tumor uptake of 83% ID/g at 72 hours post-administration in mice with peritoneal metastases capes.gov.br. However, studies also highlight that excessive conjugation of chelator-radionuclide complexes to mAbs can lead to altered pharmacokinetics, such as increased blood clearance and uptake in the liver and intestines nih.gov.

Peptides: Preclinical biodistribution of 186Re-labeled peptides targeting the gastrin-releasing peptide receptor (GRPR) in PC-3 tumor-bearing mice revealed good tumor uptake, with values around 4.2 ± 0.8 %ID/g at 1 hour post-injection for one such peptide ([186Re]Re-2) nih.gov. These peptides also showed rapid renal clearance, indicating favorable pharmacokinetics for potential theranostic applications nih.gov.

Summary of Preclinical Biodistribution Findings (Representative Data)

The following table summarizes representative preclinical biodistribution data for various 186Re formulations. It is important to note that these values can vary significantly based on the specific tumor model, administration route, and experimental conditions.

Formulation TypeTarget Tissue/Organ%ID/g (Approximate)Time Post-InjectionReference
186Re-Nanoliposome (RNL)Tumor39.720 hours nih.gov
186Re-BMEDATumor0.720 hours nih.gov
186Re-MAG3-A7 (mAb)Tumor31.024 hours nih.gov
186Re-MN-14 (mAb)Tumor83.072 hours capes.gov.br
186Re-HEDPBoneHigh accumulationVaries rsna.orgopenmedscience.com
GRPR-targeting peptideTumor4.2 ± 0.81 hour nih.gov

Note: %ID/g refers to the percentage of injected dose per gram of tissue. Data presented are representative examples from preclinical studies and may not reflect all experimental conditions.

Compound List:

this compound (186Re)

N,N-bis(2-mercaptoethyl)-N′,N′-diethylethylenediamine (BMEDA)

this compound Nanoliposome (186RNL)

this compound Colloidal Sulfide (186Re-sulfide)

Hydroxyethylidene diphosphonate (HEDP)

this compound-HEDP (186Re-HEDP)

Mercaptoacetyltriglycine (MAG3)

this compound-MAG3-A7 (186Re-MAG3-A7)

BIWA-4 (Monoclonal Antibody)

this compound-BIWA-4 (186Re-BIWA-4)

MN-14 (Monoclonal Antibody)

this compound-MN-14 (186Re-MN-14)

Gastrin-Releasing Peptide Receptor (GRPR)-targeting peptide

[186Re]Re-2 (GRPR-targeting peptide)

In Vivo Distribution Patterns in Animal Models

Preclinical studies in animal models are crucial for understanding how this compound-labeled compounds distribute within the body, particularly regarding their accumulation in target tissues like tumors and potential off-target accumulation in normal organs. Different formulations of 186Re exhibit varying biodistribution profiles.

This compound-labeled liposomes, for instance, have demonstrated significant intratumoral retention. In studies involving head and neck cancer xenografts, 186Re-liposomes maintained a high percentage of radioactivity within the tumor for extended periods, significantly outperforming unencapsulated 186Re-perrhenate or 186Re-BMEDA formulations nih.gov. This prolonged retention contributes to a higher tumor-absorbed radiation dose. While liposomal formulations show good tumor uptake, some accumulation in organs like the liver and spleen has been observed, though generally at lower levels than in the tumor nih.govoncotarget.com. In contrast, 186Re-etidronate (HEDP) demonstrates a specific affinity for bone tissue, particularly areas of high bone turnover, making it suitable for targeting bone metastases openmedscience.comresearchgate.net.

Table 1: Comparative Tumor Radioactivity Retention of this compound Formulations in Animal Models

FormulationTime Post-Injection% Injected Activity/Gram Tumor (Approx.)Reference
186Re-Liposome20 hoursHigh retention (e.g., 90% of radioactivity remaining) nih.gov
186Re-BMEDA20 hours23.1 ± 5.4% nih.gov
186Re-Perrhenate20 hours19.6 ± 5.4% nih.gov
186Re-Liposome116 hoursHigh retention nih.gov

Note: Specific quantitative data can vary significantly between studies due to differences in tumor models, administration routes, and measurement techniques.

Pharmacokinetic Modeling and Clearance Dynamics in Preclinical Systems

Understanding the pharmacokinetic behavior of 186Re compounds is essential for predicting their therapeutic efficacy and potential toxicity. Preclinical pharmacokinetic studies aim to characterize the absorption, distribution, metabolism, and excretion (ADME) of these agents.

For 186Re-liposomes, studies have indicated that the nanoliposome formulation can prolong the circulation time and enhance tumor targeting compared to free 186Re. The enhanced permeability and retention (EPR) effect, a characteristic of nanoparticles in tumor microenvironments, contributes to sustained radioactivity within tumor sites nih.govoncotarget.comnih.gov. Clearance pathways for some 188Re-liposome formulations have suggested excretion primarily via feces, with minimal absorbed doses noted in central nervous and musculoskeletal systems nih.gov. For bone-seeking agents like 186Re-etidronate, pharmacokinetic modeling focuses on its uptake and retention in bone, which is influenced by bone turnover rates researchgate.netiaea.org.

Radiobiological Studies of this compound Beta Emissions

The radiobiology of 186Re is largely defined by its beta-emitting properties. Beta particles are electrons emitted from the nucleus, possessing moderate linear energy transfer (LET) and a finite range in tissue, typically a few millimeters openmedscience.comnih.govresearchgate.netmissouri.edu. This characteristic allows for the delivery of a high radiation dose to target cells while sparing adjacent, non-targeted tissues to a degree, which is a key advantage over external beam radiation in certain applications openmedscience.comopenmedscience.comresearchgate.netru.nl. The energy deposited by beta particles leads to DNA damage and cell death in malignant cells openmedscience.comresearchgate.net. The 137 keV gamma emission, although at a lower abundance, is valuable for non-invasive imaging, enabling the assessment of radiopharmaceutical distribution and aiding in dosimetry calculations openmedscience.comnih.govmdpi.com.

Cellular and Subcellular Radiation Effects of this compound

The precise cellular and subcellular effects of 186Re radiation depend on the distribution of the radionuclide within cells and their organelles. While beta particles have a range of several millimeters, their biological impact is most significant when they are emitted in close proximity to critical cellular targets, such as DNA. Studies on other radionuclides highlight that precise subcellular localization is crucial for maximizing the efficacy of targeted radionuclide therapy, particularly for Auger electron emitters which deposit energy over very short ranges (<1 µm) nih.gov. For beta emitters like 186Re, the damage occurs through direct ionization of cellular molecules or indirectly via the generation of reactive oxygen species. The high LET characteristic of alpha emitters, which deposit energy over subcellular distances, is known to cause significant radiotoxicity mdpi.comnih.gov. Beta emitters, while having lower LET than alpha emitters, still induce significant DNA double-strand breaks, leading to cell cycle arrest and apoptosis when delivered at therapeutic doses researchgate.net.

Comparative Radiobiological Effects of Internal Emitters Versus External Beam Radiation in Preclinical Models

Targeted radionuclide therapy using internal emitters like 186Re offers distinct radiobiological advantages compared to external beam radiation therapy (EBRT). EBRT delivers radiation from an external source, which, while precise in targeting, can still result in significant dose deposition in tissues surrounding the tumor due to the penetrating nature of X-rays or gamma rays. In contrast, internal emitters, when effectively targeted, deliver radiation intrinsically within or immediately adjacent to the tumor openmedscience.comresearchgate.netru.nl.

Preclinical models have shown that the localized beta emissions from 186Re can effectively ablate tumor cells with potentially reduced collateral damage to surrounding healthy tissues compared to EBRT openmedscience.comopenmedscience.comresearchgate.net. The dose-rate and absorbed dose distribution also differ, influencing cellular responses and mechanisms of cell death researchgate.net. For instance, the continuous irradiation from an internal emitter can lead to different biological effects than the fractionated doses typically used in EBRT. This targeted delivery mechanism aims to maximize the therapeutic ratio by increasing the dose to the tumor while minimizing dose to critical organs ru.nl.

Targeted Radionuclide Research in Preclinical Models

Targeted radionuclide research with 186Re focuses on developing delivery vectors that can selectively accumulate the radionuclide at the tumor site. This approach leverages the physical properties of 186Re to deliver a therapeutic radiation dose directly to cancer cells. Common strategies involve conjugating 186Re to biomolecules or nanoparticles that have an affinity for tumor-specific targets or exploit physiological phenomena like the EPR effect.

One prominent area of research involves 186Re-labeled liposomes. These nanocarriers are designed to encapsulate the radionuclide, providing a stable platform for targeted delivery, often via convection-enhanced delivery (CED) directly into the tumor, particularly in brain cancers openmedscience.comnih.govresearchgate.netnih.gov. Another well-established application is the use of 186Re-etidronate for bone pain palliation, where the etidronate component directs the 186Re to sites of active bone remodeling, such as bone metastases openmedscience.comresearchgate.net. Research has also explored 186Re-labeled antibodies for radioimmunotherapy, aiming to target tumor-specific antigens ru.nl.

Investigations into Tumor Regression Mechanisms in Animal Models

Preclinical studies have investigated the mechanisms by which 186Re-based therapies induce tumor regression. The primary mechanism is the cytotoxic effect of beta particle irradiation, which causes DNA damage, leading to cell cycle arrest, apoptosis, and ultimately tumor shrinkage or eradication.

In studies using 186Re-liposomes for head and neck cancers, a significant reduction in tumor volume was observed in treated animals compared to control groups. This tumor regression was attributed to the high intratumoral retention of 186Re, resulting in a substantially higher tumor-absorbed radiation dose nih.govresearchgate.net. For example, one study reported a tumor-absorbed radiation dose of over 500 Gy for 186Re-liposomes, compared to only a few Gy for unencapsulated formulations, leading to drastic tumor growth suppression researchgate.net. Similarly, 186Re-etidronate's mechanism in bone metastases involves delivering a localized radiation dose that reduces tumor burden and interferes with cancer cell activity, thereby alleviating pain and potentially inhibiting tumor progression openmedscience.com. The continuous exposure of tumor cells to the emitted beta particles throughout their cell cycle can also contribute to effective tumor control researchgate.net.

Advanced Dosimetry and Imaging Research for Rhenium 186

Dosimetric Methodologies for Rhenium-186 in Research Applications

Accurate dosimetry is paramount in radionuclide therapy to ensure effective tumor targeting while minimizing radiation exposure to healthy tissues. For 186Re, sophisticated methodologies are employed to quantify the absorbed radiation dose, both in preclinical models and in patient-specific research studies.

The Medical Internal Radiation Dose (MIRD) schema provides a standardized framework for calculating absorbed radiation doses from internally administered radionuclides snmjournals.orgresearchgate.netchemlin.orgaacrjournals.org. This schema is particularly relevant for beta-emitting radionuclides like 186Re. Key principles include:

Nuclear Properties: 186Re has a physical half-life of approximately 3.7185 days chemlin.org. It decays primarily through beta-minus emission (92.53%) with a maximum energy of 1.07 MeV, resulting in beta particles with a tissue penetration range of about 4.5 mm aacrjournals.orgscispace.complustherapeutics.com. This range is suitable for delivering therapeutic doses to small to medium-sized tumors. Additionally, 186Re emits a gamma ray at 137 keV with a low intensity (9.47%) aacrjournals.orgscispace.complustherapeutics.comnih.gov, which is essential for imaging and tracking the radionuclide's distribution.

Cumulated Activity: This represents the total number of nuclear disintegrations occurring in a source region over time. It is determined by integrating the activity in the region from the time of administration until the radionuclide has effectively decayed or been cleared.

S-Values: These are defined as the mean absorbed dose to a target region per unit of cumulated activity in a source region. S-values are typically calculated using sophisticated models, such as the MIRD schema's phantom models or Monte Carlo simulations, taking into account the physical characteristics of the emitted radiation and the geometry of the source and target tissues snmjournals.orgresearchgate.netscispace.com.

Dose Calculation: The absorbed dose to a target organ (Dtarget) is calculated by summing the contributions from all source regions (S) using the formula:

where is the cumulated activity in source region 's', and S(target source) is the S-value for the transfer of energy from source region 's' to the target region chemlin.org.

To enhance the accuracy of absorbed dose calculations, patient-specific dosimetric modeling is employed, moving beyond generic phantom data. This approach leverages individual patient anatomy and the specific distribution of the radiopharmaceutical.

Imaging-Based Modeling: SPECT/CT imaging plays a crucial role by providing both anatomical localization (CT) and functional information on radiotracer distribution (SPECT) snmjournals.orgscispace.complustherapeutics.comnih.govsnmjournals.orgcancernetwork.comnih.gov. This data allows for the creation of patient-specific models that reflect the actual distribution of 186Re within the body.

Lesion Modeling: For targeted therapies, estimating the dose delivered to individual lesions is critical. Models that consider metastatic lesions as spherical nodules have been developed to facilitate patient-specific dosimetry calculations snmjournals.orgscispace.com. Software like MIRDOSE 3.1, with its "nodule module," can be used to estimate absorbed doses to these modeled lesions snmjournals.orgscispace.com. Research has shown that smaller lesion volumes tend to absorb a higher dose per unit of activity snmjournals.orgscispace.com.

Computational Fluid Dynamics (CFD): In studies involving convection-enhanced delivery (CED) of nanoliposomal formulations like 186Rhenium Nanoliposome (186RNL), CFD models have been developed. These models, calibrated using patient-specific MRI and SPECT data, can predict the distribution of nanoliposomes within tumors, aiding in treatment planning and dosimetry snmjournals.org. For instance, in recurrent glioma studies, these models have helped predict nanoliposome distribution, with absorbed doses to tumor volumes reaching very high levels (e.g., mean of 175 Gy, maximum of 593 Gy) nih.gov.

Preclinical studies in animal models are essential for evaluating the safety, efficacy, and dosimetry of novel 186Re-based radiopharmaceuticals before human trials.

Model Systems: Various animal models, including rats and mice bearing human tumor xenografts, are used to simulate human disease conditions nih.govoup.com.

Dose Assessment: Absorbed doses in preclinical models are estimated using techniques such as gamma camera imaging, SPECT/CT, and biodistribution studies nih.govoup.comresearchgate.net. These methods track the retention and distribution of the radiopharmaceutical within the animal.

Research Findings: Preclinical evaluations of 186RNL in rat models have demonstrated that high absorbed doses (e.g., up to 1075 Gy in rats, or 1,136 ± 226 Gy in the CSF of rat models) can be administered with minimal observed toxicity, suggesting a wide therapeutic window nih.govoup.com. These findings provide crucial data for determining starting doses and escalation strategies in human trials.

Imaging Modalities for this compound Research

The gamma emission of 186Re at 137 keV, though of low intensity, is sufficient for detection by standard nuclear medicine imaging systems, enabling the tracking of radiopharmaceutical biodistribution and aiding in dosimetry.

SPECT is a cornerstone imaging technique for evaluating the in-vivo behavior of 186Re-labeled agents.

Mechanism: The 137 keV gamma photons emitted by 186Re are detected by gamma cameras, allowing for the reconstruction of 3D images that visualize the distribution of the radiopharmaceutical within the body aacrjournals.orgscispace.complustherapeutics.comnih.govriken.jp.

Research Applications: SPECT imaging is extensively used in research to:

Track Biodistribution: It allows researchers to monitor how the radiopharmaceutical distributes throughout the body, identifying target organ uptake (e.g., bone metastases, tumors) and potential off-target accumulation scispace.complustherapeutics.comresearchgate.netsnmjournals.orgnih.gov.

Assess Retention: For agents designed for localized delivery, such as nanoliposomes, SPECT helps assess the retention of the radiopharmaceutical within the tumor over time snmjournals.orgnih.gov. For example, 186RNL has shown sustained locoregional retention in glioblastoma tumors for up to 8 days post-infusion snmjournals.orgnih.gov.

Inform Dosimetry: Biodistribution data obtained from SPECT is a critical input for calculating absorbed doses using patient-specific models snmjournals.orgscispace.complustherapeutics.com.

The fusion of SPECT and CT data in SPECT/CT scanners significantly enhances the diagnostic and quantitative capabilities for 186Re research.

Anatomical and Functional Correlation: SPECT/CT provides images that overlay functional information (radiotracer uptake) onto detailed anatomical structures derived from CT snmjournals.orgnih.govsnmjournals.orgcancernetwork.comnih.govresearchgate.netonclive.comsnmjournals.org. This fusion is invaluable for precise localization of radiopharmaceutical uptake within specific organs, lesions, or anatomical regions.

Improved Dosimetry: By accurately defining the boundaries of source and target regions (e.g., tumor volumes, organs), SPECT/CT data improves the accuracy of absorbed dose calculations. This is particularly important for patient-specific dosimetry where precise delineation of radioactivity distribution within complex anatomical structures is required snmjournals.orgscispace.complustherapeutics.comnih.govsnmjournals.orgcancernetwork.comnih.gov.

Treatment Planning and Monitoring: In clinical trials, SPECT/CT imaging is routinely performed post-administration of 186Re-labeled agents to assess treatment distribution, retention, and to obtain data for dosimetry calculations, enabling real-time or near real-time adaptation of therapy if needed snmjournals.orgplustherapeutics.comnih.govsnmjournals.orgcancernetwork.comnih.govresearchgate.net. For example, the distribution of 186RNL in recurrent glioma is closely monitored using SPECT/CT snmjournals.orgcancernetwork.comnih.gov. The CT component also aids in correcting for photon attenuation and scatter in SPECT reconstructions, enhancing quantitative accuracy snmjournals.org.

Data Tables

Table 1: Key Nuclear Properties of this compound (186Re)

PropertyValueReference
Half-life3.7185 days chemlin.org
Decay Modesβ- (92.53%), EC (7.47%) chemlin.orgscispace.com
β- Emission (Max Energy)1.07 MeV chemlin.orgaacrjournals.org
β- Emission (Avg Energy)0.323 MeV chemlin.orgaacrjournals.org
β- Range in Tissue~4.5 mm aacrjournals.orgscispace.complustherapeutics.com
γ Emission (Energy)137 keV aacrjournals.orgscispace.complustherapeutics.com
γ Emission (Intensity)9.47% aacrjournals.orgscispace.complustherapeutics.com

Table 2: Absorbed Dose Estimates in Preclinical Studies with 186RNL

Study Model/ApplicationAdministered ActivityTarget Volume/RegionAbsorbed Dose (Gy)Reference
Rat Glioma Model0.69 mCiCSF1,136 ± 226 nih.gov
Rat Model (various doses)Up to 1.34 mCiVarious tissuesUp to 1,075 oup.com
Recurrent Glioma (Phase 1 Data)Varies (e.g., 1-13.4 mCi)Tumor distribution volume175 (mean) nih.gov
Recurrent Glioma (Phase 1 Data)Varies (e.g., 1-13.4 mCi)Tumor volume (max)593 (maximum) nih.gov
Leptomeningeal Metastases (LM)6.6 mCiVentricles/Subarachnoid18.7 - 29.0

Table 3: Biodistribution and Retention Findings in Research Studies

RadiopharmaceuticalTarget Tissue/TumorMetricValueTime PointReference
186RNLGlioblastoma TumorLocoregional Retention (%ID)85.9% ± 17.1% (end of infusion)End Infusion snmjournals.org
186RNLGlioblastoma TumorLocoregional Retention (%ID)46.6% ± 16.7%8 days post snmjournals.org
186Re-MAG3-HBPFemur (Bone)%ID/g1.01 (ceftriaxone group vs control)30 min snmjournals.org
186Re-HEDPMetastatic fociLocalizationSimilar to 99mTc-diphosphonatesN/A nih.govrsna.org

Table 4: Absorbed Dose Estimates in Clinical Research

Study/RadiopharmaceuticalTarget Organ/LesionAdministered ActivityAbsorbed Dose (Gy)MethodologyReference
186Re-HEDP (Phase I/II)Bone Lesions5 GBq4 - 78SPECT-based nih.gov
186Re-HEDP (Phase I/II)Whole Body5 GBq0.33 (±0.11)Whole-body/SPECT-based nih.gov
186RNL (ReSPECT-GBM)Tumor Volume (max)Varies593SPECT/CT nih.gov
186RNL (ReSPECT-LM)Ventricles/Subarachnoid6.6 mCi18.7 - 29.0SPECT/CT

Non-Invasive Optical Imaging (e.g., Luciferase Imaging) in Preclinical Studies

Non-invasive optical imaging techniques, such as luciferase bioluminescence, have played a crucial role in assessing the efficacy of this compound Nanoliposomes (¹⁸⁶RNL) in preclinical cancer models. Studies utilizing cell lines engineered to express luciferase, such as C6-Luc glioma cells in rat models, have employed bioluminescence imaging to monitor tumor growth and evaluate treatment response springernature.comresearchgate.net. This method serves as a surrogate for tumor volume, providing quantitative data on treatment effectiveness plustherapeutics.com.

Research has demonstrated that ¹⁸⁶RNL treatment leads to a statistically significant separation in bioluminescence signals between treated and control groups, indicating successful tumor regression or growth inhibition plustherapeutics.com. For example, in a rat model of leptomeningeal metastases, ¹⁸⁶RNL treatment resulted in 100% survival at two weeks post-treatment, compared to 50% survival in the control group springernature.comresearchgate.net. These optical findings were often corroborated by other imaging modalities, such as MRI, which also supported the observed differences in tumor size plustherapeutics.com. The ability to visualize tumor response non-invasively allows for a direct assessment of therapeutic impact in preclinical settings.

Table 1: Preclinical Efficacy Assessment via Optical Imaging

Study ModelTreatment GroupControl GroupObservation MetricOutcomeReference(s)
Rat (C6-Luc glioma)¹⁸⁶RNLControlBioluminescence (Tumor Volume)Significant separation by 11 days post-treatment (≤100 Gy) plustherapeutics.com plustherapeutics.com
Rat (LM model)¹⁸⁶RNLControlSurvival100% survival at 2 weeks vs. 50% survival springernature.comresearchgate.net springernature.comresearchgate.net

Magnetic Resonance Imaging (MRI) for Anatomical Correlation in Preclinical Models

Magnetic Resonance Imaging (MRI) provides high-resolution anatomical detail, making it an invaluable tool for correlating the distribution and effects of ¹⁸⁶Re-based therapies with the underlying tissue structures in preclinical studies. In research involving ¹⁸⁶RNL for brain tumors, MRI has been used to support findings from optical imaging by confirming differences in tumor size and morphology between treated and control groups plustherapeutics.com. This anatomical context is crucial for understanding the spatial extent of treatment effects.

Furthermore, MRI plays a critical role in advanced treatment planning. Patient-specific pre-operative MRI data are utilized to assign material properties within computational fluid dynamics (CFD) models. These models aim to predict the spatio-temporal distribution of ¹⁸⁶RNL, thereby informing optimal delivery strategies researchgate.netnih.govbiospace.com. The integration of MRI data allows for personalized modeling, enhancing the accuracy of predicting how the nanoliposomes will spread within the complex anatomical landscape of the brain. SPECT/CT imaging is also employed to track the distribution of ¹⁸⁶Re, providing both functional and anatomical information plustherapeutics.combiospace.comnih.govnih.gov.

Table 2: MRI-Informed Computational Model Performance

Model TypeInput DataPredicted Outcome MetricPerformance MetricReference(s)
CFD Models for ¹⁸⁶RNL distributionPatient-specific pre-operative MRI¹⁸⁶RNL distributionDice value: 0.69 ± 0.18; CCC: 0.88 ± 0.12 researchgate.netnih.gov researchgate.netnih.gov

Image-Guided Delivery and Dosimetry Modeling

The theranostic nature of ¹⁸⁶Re, with its ability to be imaged via gamma emissions, is central to image-guided delivery and sophisticated dosimetry modeling. This allows for real-time monitoring and optimization of treatment.

Real-Time Image Feedback in Preclinical Delivery Studies

The gamma photons emitted by ¹⁸⁶Re enable real-time imaging of the radiopharmaceutical's distribution in vivo using standard nuclear medicine modalities such as Single-Photon Emission Computed Tomography (SPECT) and SPECT/CT plustherapeutics.combiospace.comnih.govnih.govCurrent time information in North Yorkshire, GB.openmedscience.comeanm.org. This capability is vital for providing real-time image feedback during the delivery of ¹⁸⁶RNL. Studies have shown that SPECT imaging allows for the visualization of tumor location and residual radioactivity, facilitating iterative modulation of the nanoparticle brachytherapy and real-time dosimetry calculations nih.gov. Dynamic planar gamma camera imaging has also been employed to verify the distribution of ¹⁸⁶RNL during infusion, allowing for adjustments to delivery parameters biospace.com. This continuous monitoring ensures that the therapeutic agent is accurately localized and effectively delivered to the target site.

Computational Modeling for Optimal this compound Distribution in Complex Tissues

To optimize the delivery of ¹⁸⁶Re-based therapies, particularly in complex biological environments like the brain, sophisticated computational modeling techniques have been developed. Computational fluid dynamics (CFD) models, often based on reaction-diffusion principles, are constructed and calibrated using multi-modality imaging data, including SPECT and MRI researchgate.netnih.govbiospace.comnih.gov. These models integrate patient-specific anatomical information from MRI with imaging data of ¹⁸⁶RNL distribution to predict its spatio-temporal spread researchgate.netnih.govbiospace.com.

By calibrating these models with observed distribution data from SPECT imaging acquired during and after infusion, researchers can predict the distribution of ¹⁸⁶RNL with considerable accuracy, as demonstrated by high Dice values and concordance correlation coefficients researchgate.netnih.gov. This patient-specific modeling framework is instrumental in optimizing treatment planning, including catheter placement, to ensure thorough tumor coverage and maximize the therapeutic benefit while minimizing off-target effects. Future advancements aim to incorporate artificial intelligence (AI) into these models to further refine dose distribution and personalize treatment regimens openmedscience.com.

Compound Names Mentioned:

this compound Nanoliposomes (¹⁸⁶RNL)

this compound Etidronate (¹⁸⁶Re-HEDP)

Emerging Research Frontiers and Translational Considerations for Rhenium 186

Novel Chelator Design and Bioconjugation Advancement

The development of stable, targeted radiopharmaceuticals relies on the crucial interplay between the radionuclide, a chelator, and a biological targeting molecule. For Rhenium-186 (¹⁸⁶Re), its chemical similarity to technetium has historically guided the design of chelating agents. nih.govbioline.org.br However, the unique coordination chemistry of rhenium, with its wide range of accessible oxidation states, presents both opportunities and challenges for novel chelator design. nih.gov

Early efforts in developing ¹⁸⁶Re radiopharmaceuticals often adapted chelators successful with technetium-99m. nih.gov However, differences in the chemistry of the two elements have necessitated the development of rhenium-specific bifunctional chelators (BFCs). These BFCs are designed to firmly bind the ¹⁸⁶Re metal center while also providing a site for conjugation to a biomolecule, such as a peptide or antibody, that can target cancer cells. researchgate.netnih.gov

Recent advancements have focused on creating more robust and versatile chelator systems for ¹⁸⁶Re. For instance, research into the use of N,N-bis(2-mercaptoethyl)-N′,N′-diethylethylenediamine (BMEDA) has shown a simple and efficient method for encapsulating rhenium radionuclides into liposomes with high labeling efficiency and good stability. nih.gov Another area of exploration involves the use of tetraazamacrocycle derivatives as BFCs, which form highly stable complexes with radionuclides and are suitable for conjugation with various biomolecules. mdpi.com The development of chelators like N-hydroxysuccinimidyl S-acetylmercaptoacetyltriglycinate (NHS-MAG3) allows for the covalent conjugation to biomolecules without the need for co-ligands. mdpi.com Furthermore, chelators such as 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) and 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and their derivatives are being explored for their ability to form stable complexes with the tricarbonyl core of rhenium. researchgate.netacs.org

The goal of these advancements is to create ¹⁸⁶Re bioconjugates with favorable pharmacokinetics, including rapid clearance from non-target tissues to minimize off-target radiation exposure. researchgate.net The stability of these complexes is paramount to prevent the release of free ¹⁸⁶Re in the body, which could lead to unwanted side effects.

Development of Advanced Nanoparticle and Liposomal Delivery Platforms

Nanotechnology offers a promising avenue to enhance the delivery and efficacy of ¹⁸⁶Re. Liposomes, which are microscopic spherical vesicles, can encapsulate ¹⁸⁶Re, protecting it from premature degradation and altering its biodistribution. nih.govopenmedscience.com This encapsulation can lead to improved tumor targeting and retention.

A notable example is the development of this compound NanoLiposome (¹⁸⁶Re-RNL), now known as Rhenium (¹⁸⁶Re) obisbemeda. openmedscience.complustherapeutics.com This formulation involves encapsulating ¹⁸⁶Re, chelated with a custom molecule called BMEDA, within a nanoliposome. ecancer.org This approach has been investigated for the treatment of brain tumors like glioblastoma, where direct intratumoral injection via convection-enhanced delivery (CED) allows for high, localized radiation doses while minimizing systemic exposure. openmedscience.comecancer.orgnih.govoup.comresearchgate.net Preclinical studies in animal models of glioma demonstrated that ¹⁸⁶Re-RNL showed excellent retention in the tumor. mdpi.com

Researchers are also exploring other nanoparticle-based systems. For instance, the development of ¹⁸⁶Re-labeled liposomes embedded in alginate microspheres (Rhe-LAMS) is being investigated as a radioembolic agent for liver tumors. ascopubs.org This system is designed for intra-arterial delivery and aims to provide a cost-effective and efficient treatment option. ascopubs.org

The table below summarizes key findings from preclinical and clinical research on ¹⁸⁶Re nanoparticle and liposomal platforms.

Delivery PlatformKey Research Findings
This compound NanoLiposome (¹⁸⁶Re-RNL) / Rhenium (¹⁸⁶Re) obisbemeda Showed excellent retention in glioma tumor models. mdpi.com In a Phase 1 trial for recurrent glioma, it more than doubled median survival and progression-free time with no dose-limiting toxicities. ecancer.org A Phase 1/2a trial for leptomeningeal metastases is ongoing. biospace.combiospace.com
¹⁸⁶Re-labeled Liposomal Doxorubicin (B1662922) In a preclinical model of head and neck cancer, combination therapy with radiofrequency ablation showed good tumor growth control. rsna.org The liposomal formulation demonstrated higher tumor-absorbed radiation dose compared to non-doxorubicin liposomes. nih.gov
Rhenium-188/186-labeled liposomes in alginate microspheres (Rhe-LAMS) Demonstrated high retention of radioactivity and successful embolization in the liver of animal models, with minimal shunting to the lungs. ascopubs.org

Preclinical Research on this compound in Combination with Other Therapeutic Modalities

To enhance the therapeutic efficacy of ¹⁸⁶Re, researchers are investigating its use in combination with other cancer treatments. The rationale behind this approach is that the radiation from ¹⁸⁶Re can create a more favorable tumor microenvironment for other therapies to work, potentially leading to synergistic effects.

One area of active preclinical research is the combination of ¹⁸⁶Re-based radiopharmaceuticals with chemotherapy. For example, studies have explored the use of ¹⁸⁶Re-labeled liposomal doxorubicin. nih.govrsna.org In a head and neck cancer xenograft model, the combination of ¹⁸⁶Re-liposomal doxorubicin with radiofrequency ablation resulted in significant tumor growth control compared to monotherapies. rsna.org The beta particles emitted by ¹⁸⁶Re are intended to destroy cancer cells at the margins of the ablated tissue, reducing the likelihood of recurrence. rsna.org

Another promising avenue is the combination of ¹⁸⁶Re therapy with immunotherapy. openmedscience.com The radiation delivered by ¹⁸⁶Re may alter the tumor microenvironment, making cancer cells more susceptible to immune-based attacks, such as those from checkpoint inhibitors. openmedscience.com This is a particularly attractive strategy for tumors that are traditionally resistant to immunotherapy.

Furthermore, research has suggested that combining ¹⁸⁶Re-HEDP with other treatments for bone metastases could revitalize interest in this therapy. openmedscience.com The targeted radiation from ¹⁸⁶Re could potentially enhance the effectiveness of other systemic treatments.

Strategies for Enhancing Radionuclidic Purity and Specific Activity for Research Applications

The effectiveness of ¹⁸⁶Re in therapeutic applications is highly dependent on its radionuclidic purity and specific activity. High specific activity, which refers to the amount of radioactivity per unit mass of the element, is crucial for labeling biomolecules like peptides and antibodies without altering their biological properties. mdpi.comnih.gov

¹⁸⁶Re is typically produced in nuclear reactors through the neutron irradiation of ¹⁸⁵Re. mdpi.comnih.gov This method, however, often results in low specific activity because the product is contaminated with a significant amount of non-radioactive rhenium. nih.govbioline.org.br This can be a major disadvantage when large amounts of the radiopharmaceutical are needed to deliver a therapeutic dose, which can be a concern for toxicity. researchgate.net

To overcome this limitation, several strategies are being explored to produce ¹⁸⁶Re with higher specific activity. One approach is the use of cyclotrons. The ¹⁸⁶W(p,n)¹⁸⁶Re reaction using a highly enriched tungsten-186 (B77642) target is considered a promising method for producing no-carrier-added ¹⁸⁶Re. nih.govriken.jp This method has been shown to significantly improve the radionuclidic purity of ¹⁸⁶Re. riken.jp

Another method that has been investigated is the Szilard-Chalmers effect. researchgate.net This process involves irradiating a rhenium complex and then chemically separating the recoiled radioactive rhenium atoms from the target material, which can result in a product with significantly higher specific activity. researchgate.net

Improving the radionuclidic purity is also critical for imaging applications. The gamma emissions from ¹⁸⁶Re allow for SPECT imaging to monitor the biodistribution of the radiopharmaceutical. mdpi.comopenmedscience.com However, the presence of other radioisotopic impurities can degrade image quality. riken.jp By optimizing production methods to increase the purity of ¹⁸⁶Re, researchers can obtain higher quality images, which are essential for dosimetry calculations and treatment planning. riken.jp

Challenges and Future Directions in this compound Research Translation (from an academic perspective on research hurdles)

Despite the promising research, the translation of ¹⁸⁶Re-based therapies from academic research to clinical practice faces several hurdles. A significant challenge is the complexity and cost associated with the production of high-quality ¹⁸⁶Re. While methods to produce high specific activity ¹⁸⁶Re exist, they are often more complex and expensive than traditional reactor production. nih.govnih.gov The availability of these advanced production facilities can be limited, hindering widespread research and development.

The regulatory pathway for radiopharmaceuticals, particularly those combined with novel delivery systems like nanoparticles, is another major challenge. openmedscience.comnih.gov These complex therapies fall under multiple regulatory domains, requiring extensive and costly preclinical and clinical trials to demonstrate safety and efficacy. openmedscience.com The development of nanomedicines, in general, is a time-consuming and expensive process due to their complexity compared to conventional drugs. nih.gov

From an academic research perspective, there is a need for more interdisciplinary collaboration. nih.gov The development of effective ¹⁸⁶Re radiopharmaceuticals requires the combined expertise of nuclear physicists, radiochemists, inorganic chemists, biologists, and clinicians. nih.gov Fostering these collaborations is essential to overcome the scientific and technical challenges in the field.

Future research should continue to focus on the development of novel chelators and bioconjugation strategies to improve the stability and targeting of ¹⁸⁶Re-based agents. nih.govopenmedscience.com Further exploration of combination therapies, particularly with immunotherapy, holds significant promise for improving treatment outcomes. openmedscience.com Additionally, continued efforts to develop more cost-effective methods for producing high-purity, high-specific-activity ¹⁸⁶Re will be crucial for its broader application in both research and clinical settings. nih.govbioline.org.br Addressing these challenges will be key to realizing the full therapeutic potential of this versatile radionuclide.

常见问题

Q. What preclinical safety assessments are mandatory before translating Re-186 therapies to human trials?

  • Methodological Answer : Acute toxicity studies in two species (rodent and non-rodent) evaluate maximum tolerated dose (MTD). Biodistribution data must confirm minimal uptake in radiosensitive organs (e.g., bone marrow, liver). Genotoxicity (Comet assay) and dosimetry (MIRD formalism) are required for regulatory submissions (FDA/EMA). Environmental safety protocols for Re-186 waste disposal (decay-in-storage vs. shielding) should align with IAEA guidelines .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。